What are the properties of Methyl 5-bromo-6-chloro-2-methylnicotinate?
What are the properties of Methyl 5-bromo-6-chloro-2-methylnicotinate?
[1][2]
Executive Summary
Methyl 5-bromo-6-chloro-2-methylnicotinate (CAS: 1256788-63-2) is a highly functionalized pyridine scaffold employed in the synthesis of complex heterocyclic pharmaceuticals.[1] Its structural value lies in its orthogonal reactivity : the molecule presents four distinct sites for chemical modification—a nucleophilic-labile chloride at C6, a metal-labile bromide at C5, an electrophilic ester at C3, and an oxidizable methyl group at C2.
This guide details the physicochemical properties, synthetic pathways, and stepwise protocols for utilizing this intermediate in drug discovery, specifically for constructing multisubstituted pyridine libraries and fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | Methyl 5-bromo-6-chloro-2-methylpyridine-3-carboxylate | |
| CAS Number | 1256788-63-2 | Distinct from isomer 1935335-95-7 |
| Molecular Formula | C₈H₇BrClNO₂ | |
| Molecular Weight | 264.50 g/mol | |
| Physical State | Off-white to pale yellow solid | |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water | |
| LogP (Predicted) | ~2.4 | Lipophilic scaffold |
| pKa (Conjugate Acid) | ~ -0.5 to 1.0 | Pyridine nitrogen is weakly basic due to halogen EWG |
Structural Analysis & Reactivity Logic
The utility of this scaffold is defined by the electronic differentiation of its substituents.
Regioselectivity Hierarchy
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C6-Position (Chlorine): This is the most electrophilic site on the ring. The nitrogen atom and the electron-withdrawing ester at C3 activate the C6 position for Nucleophilic Aromatic Substitution (SNAr) .
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Reactivity: Amines, thiols, and alkoxides will displace the Chloride selectively over the Bromide.
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C5-Position (Bromine): The C-Br bond is less polarized than C-Cl but weaker. It is the primary site for Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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Strategy: SNAr at C6 is typically performed before Pd-coupling at C5 to avoid catalyst poisoning or side reactions, although orthogonal coupling is possible.
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C3-Position (Ester): Serves as a handle for acyl substitution. It can be hydrolyzed to the acid, reduced to the alcohol (for cyclization), or converted to an amide.
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C2-Position (Methyl): While generally stable, this methyl group is benzylic-like. It can be oxidized to an aldehyde (using SeO₂) or halogenated (radical mechanism) to allow for further ring closures.
Synthetic Pathways[5]
Retrosynthetic Analysis
The most robust synthesis typically proceeds via the chlorination of a hydroxypyridine precursor.
Figure 1: Standard synthetic route converting the pyridone tautomer to the chloropyridine.
Protocol: Deoxychlorination (Step 2)
Context: This protocol describes the conversion of the 6-hydroxy/6-oxo intermediate to the target 6-chloro compound.
Reagents:
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Methyl 5-bromo-2-methyl-6-hydroxynicotinate (1.0 eq)
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Phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq)
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Optional: PCl₅ (0.5 eq) to accelerate reaction.
Procedure:
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Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
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Addition: Charge the flask with the hydroxypyridine substrate. Carefully add neat POCl₃. Caution: POCl₃ is corrosive and reacts violently with moisture.
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Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (the starting material is polar; the product is non-polar).
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Workup (Critical):
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Cool the reaction mixture to room temperature.
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Concentrate under reduced pressure to remove excess POCl₃.
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Pour the residue slowly onto crushed ice/water with vigorous stirring (exothermic hydrolysis of residual phosphoryl chlorides).
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Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH ~7–8.
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Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient).
Applications in Drug Discovery[8]
Functionalization Workflow
The following diagram illustrates how to sequentially elaborate the scaffold to access diverse chemical space.
Figure 2: Divergent synthesis map. Note that SNAr is generally preferred as the first step to avoid chemoselectivity issues during Pd-coupling.
Protocol: SNAr Displacement at C6
Objective: Introduction of an amine at the 6-position.
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Dissolve: 1.0 eq of Methyl 5-bromo-6-chloro-2-methylnicotinate in anhydrous DMF or DMSO (0.2 M).
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Add Base: Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine) or K₂CO₃.
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Add Nucleophile: Add 1.1 eq of the primary or secondary amine.
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Conditions:
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Aliphatic Amines: Stir at Room Temperature for 1–4 hours.
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Anilines/Steric hindered amines: Heat to 60–80°C.[2]
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Validation: The appearance of a fluorescent spot on TLC often indicates the formation of the amino-pyridine.
Handling & Safety (E-E-A-T)
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Hazard Classification:
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H301/H311: Toxic if swallowed or in contact with skin (typical for halopyridines).
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H315/H319: Causes skin and serious eye irritation.[3]
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Sensitizer: Halogenated pyridines can be potent sensitizers; use double gloving.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).
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Waste: Segregate as halogenated organic waste. Do not mix with strong acids (risk of HCN or NOx generation if nitrated impurities are present, though unlikely here).
References
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AChemBlock. (2026).[4] Product Sheet: Methyl 5-bromo-6-chloro-2-methylnicotinate (CAS 1256788-63-2).[4][5] Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764313 (Analogous Structure). Retrieved from
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Organic Syntheses. (2007).[6] Preparation of Substituted 5-Azaindoles via Chloropyridine Intermediates.[6] Org.[1][6][7][8][9] Synth. 2007, 84, 262.[6] (Methodology grounding for chlorination). Retrieved from
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Royal Society of Chemistry. (2015). Supplementary Information: Synthesis of substituted nicotinates via POCl3 chlorination. (Methodology grounding). Retrieved from
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. rsc.org [rsc.org]
- 3. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 5-bromo-6-chloro-2-methylnicotinate 95% | CAS: 1256788-63-2 | AChemBlock [achemblock.com]
- 5. 1935335-95-7 | Methyl 5-bromo-2-chloro-6-methylnicotinate | Chlorides | Ambeed.com [ambeed.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cphi-online.com [cphi-online.com]
- 9. chembk.com [chembk.com]
